

# Avotaciclib: Mechanism and Research Applications

**Author:** Smolecule Technical Support Team. **Date:** February 2026

## Compound Focus: Avotaciclib

CAS No.: 1983983-41-0

Cat. No.: S3612582

[Get Quote](#)

**Avotaciclib** (also known as BEY1107) is an investigational, orally active inhibitor that primarily targets **cyclin-dependent kinase 1 (CDK1)** [1] [2] [3]. Its main researched application is in the study of advanced cancers, including **locally advanced or metastatic pancreatic cancer, glioblastoma, and metastatic colorectal cancer** [1] [2].

The diagram below illustrates the proposed mechanism of action of **Avotaciclib** and its role in the cell cycle.



[Click to download full resolution via product page](#)

## Experimental Data and Research Protocols

The table below summarizes available in vitro data for **Avotaciclub**. Please note that this information is primarily sourced from commercial research chemical suppliers and should be interpreted as preliminary.

| Research Application        | Cell Lines/Models Used                            | Key Experimental Findings                          | Reported IC <sub>50</sub> /EC <sub>50</sub> |
|-----------------------------|---------------------------------------------------|----------------------------------------------------|---------------------------------------------|
| In vitro anti-proliferation | Radiotherapy-resistant Non-Small Cell Lung Cancer | Inhibition of cell viability; enhanced effect when | Ranged from <b>0.580 μM to 0.918 μM</b>     |

| Research Application | Cell Lines/Models Used                                                                                | Key Experimental Findings                  | Reported IC <sub>50</sub> /EC <sub>50</sub> |
|----------------------|-------------------------------------------------------------------------------------------------------|--------------------------------------------|---------------------------------------------|
| assay [3]            | (NSCLC) cell lines (H1437R, H1568R, H1703R, H1869R)                                                   | combined with compound PV-1019 [3].        | across different resistant cell lines [3].  |
| Apoptosis assay [3]  | Radiotherapy-resistant Non-Small Cell Lung Cancer (NSCLC) cell lines (H1437R, H1568R, H1703R, H1869R) | Induction of apoptosis in tumor cells [3]. | Information not specified in results.       |

A generalized workflow for the in vitro experiments cited in the research is as follows:



[Click to download full resolution via product page](#)

## Information Limitations and Further Research

It is important to note that the information available from the current search is insufficient to create detailed application notes and protocols. Key information gaps include:

- **Lack of Primary Research Methods:** The search results do not contain detailed protocols for key experiments such as kinase selectivity profiling, in vivo efficacy studies, or detailed apoptosis assays.
- **Limited Quantitative Data:** Aside from the in vitro EC<sub>50</sub> values, comprehensive pharmacological data (e.g., pharmacokinetics, toxicity) is not available in the search results.
- **Early-Stage Development:** **Avotaciclub** is currently classified as an **investigational drug**, and the available information is primarily from early-stage research [2].

### Need Custom Synthesis?

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. Avotaciclib trihydrochloride | CDK inhibitor | Mechanism [selleckchem.com]
2. Avotaciclib: Uses, Interactions, Mechanism of Action [go.drugbank.com]
3. Avotaciclib (BEY1107) | CDK1 Inhibitor | MedChemExpress [medchemexpress.com]

To cite this document: Smolecule. [Avotaciclib: Mechanism and Research Applications]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b3612582#avotaciclib-primary-research-methods>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States  
**Phone:** (512) 262-9938  
**Email:** [info@smolecule.com](mailto:info@smolecule.com)  
**Web:** [www.smolecule.com](http://www.smolecule.com)